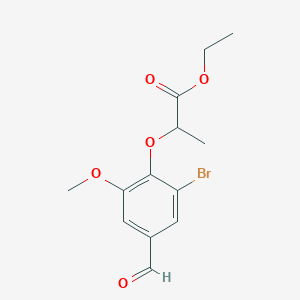

1-(叔丁基) 4-甲基 5-甲酰基-3,4-二氢吡啶-1,4(2H)-二羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(tert-Butyl) 4-methyl 5-formyl-3,4-dihydropyridine-1,4(2H)-dicarboxylate" is a chemical intermediate that has relevance in the synthesis of various pharmacologically active molecules. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, molecular structures, and potential applications in drug development. For instance, compounds with tert-butyl and dihydropyridine moieties are frequently mentioned as intermediates in the synthesis of nicotinic acetylcholine receptor agonists , nociceptin antagonists , and small molecule anticancer drugs .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with a focus on optimizing yield and stereoselectivity. For example, the large-scale preparation of a related compound, (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, was achieved through a one-pot process that included debenzylation and ring hydrogenation . Another synthesis approach for a different compound, (5R,6S)-tert-butyl 5-acetoxy-6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate, involved diastereoselective nucleophilic addition and intramolecular cyclization . These methods highlight the importance of careful reaction design to obtain the desired stereochemistry and high yields.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of these compounds. For instance, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was characterized by X-ray diffraction, revealing its crystalline structure and conformation . Similarly, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was elucidated using single crystal X-ray diffraction . These analyses are crucial for confirming the stereochemistry and understanding the three-dimensional arrangement of atoms within the molecule.

Chemical Reactions Analysis

The chemical reactivity of these compounds is often explored in the context of further transformations to yield pharmacologically active molecules. For example, the hydroformylation of a (2R)-2-tert-butyl-Δ4-1,3-oxazoline derivative led to important intermediates for the synthesis of homochiral amino acid derivatives . Additionally, the reduction of keto functionalities and the formation of Schiff bases are other reactions that have been studied for similar compounds . These reactions are important for diversifying the chemical space and for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the crystal packing and hydrogen bonding patterns observed in the structures of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its related compounds suggest strong intermolecular interactions that could affect their physical properties . Additionally, the thermal and X-ray analyses, along with DFT studies, provide insights into the stability and electronic properties of these compounds .

科学研究应用

抗癌药物合成

1-(叔丁基) 4-甲基 5-甲酰基-3,4-二氢吡啶-1,4(2H)-二羧酸酯是合成小分子抗癌药物的重要中间体。已经开发出这种化合物的合成方法,在克服癌症治疗中的耐药性方面有应用,特别是针对 PI3K/AKT/mTOR 通路 (张、叶、徐和徐,2018).

有机合成和化学

该化合物的化学性质促进了有机合成中的各种反应和转化。例如,它与三氟乙酸 (TFA) 的反应导致二氢吡啶 (DHP) 衍生物的形成,该衍生物在其他化合物合成中具有应用 (Görlitzer 和 Baltrusch,2000).

氨基酸衍生物的合成

该化合物已用于恶唑啉衍生物的对映选择性加氢甲酰化,导致甲酰氧唑烷羧酸酯的形成,甲酰氧唑烷羧酸酯是均手性氨基酸衍生物合成中的关键中间体 (Kollár和Sándor,1993).

药理学应用

它用于合成各种药理学相关化合物,例如具有潜在治疗应用的促痛觉肽拮抗剂 (Jona 等人,2009).

新型手性 NADH 模型化合物

该化合物已用于合成新型手性 NADH 模型化合物,这在与酶促反应和氧化还原化学相关的研究中具有重要意义 (谢等人,2007).

抗菌剂

它的衍生物已被研究用于抗菌活性。属于该化合物的 1,4-二氢吡啶支架的修饰已产生具有显着抗菌特性的化合物 (Bouzard 等人,1992).

属性

IUPAC Name |

1-O-tert-butyl 4-O-methyl 5-formyl-3,4-dihydro-2H-pyridine-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)14-6-5-10(11(16)18-4)9(7-14)8-15/h7-8,10H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABUGQDTCKJIOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(=C1)C=O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-Butyl) 4-methyl 5-formyl-3,4-dihydropyridine-1,4(2H)-dicarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(4-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide](/img/structure/B3011491.png)

![2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane](/img/structure/B3011492.png)

![Bicyclo[3.3.1]nonane-2,4-dione](/img/structure/B3011498.png)

![2-Chloro-N-(thieno[3,2-b]thiophen-5-ylmethyl)propanamide](/img/structure/B3011499.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3011501.png)

![8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3011508.png)

![[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B3011509.png)